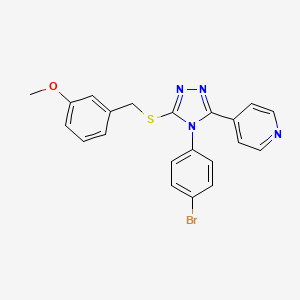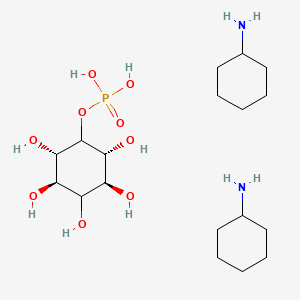
Myo-inositol 2-monophosphate di*(cyclohe xylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is a chemical compound with the molecular formula C18H39N2O9P. It is a derivative of myo-inositol, a type of sugar alcohol, and is often used in various scientific research applications. The compound is known for its unique structure, which includes a phosphate group attached to the inositol ring and two cyclohexylammonium groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phosphate group or cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated inositol derivatives, while substitution reactions can yield a variety of substituted inositol compounds.
Wissenschaftliche Forschungsanwendungen
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological research to study cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.
Industry: It is used in industrial processes and applications, including the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Myo-inositol 1-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 3-monophosphate di(cyclohe xylammonium)*
- Myo-inositol 4-monophosphate di(cyclohe xylammonium)*
Uniqueness
Myo-inositol 2-monophosphate di*(cyclohe xylammonium) is unique due to the specific position of the phosphate group on the inositol ring This unique structure can result in different chemical and biological properties compared to other similar compounds
Eigenschaften
Molekularformel |
C18H39N2O9P |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |
InChI-Schlüssel |
IMIHZMWNWGIJKQ-KDIRXZECSA-N |
Isomerische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


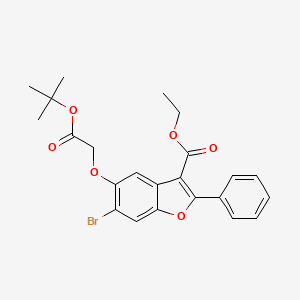
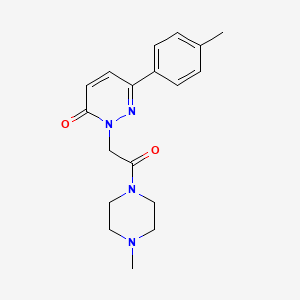

![3-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12044363.png)
![N'-[(E)-(5-methyl-2-thienyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12044375.png)
![7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12044383.png)
![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12044386.png)
![[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12044394.png)


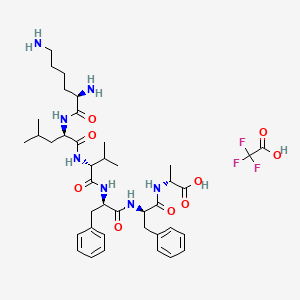

![7-Hydroxy-5-oxo-N-(4-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12044428.png)
